1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea

Raf-1 kinase inhibition triazine-phenylurea SAR cancer

Procure CAS 2034521-18-9 to exploit a unique steric void in kinase selectivity design. Its ortho,meta-dimethylphenyl motif differentiates it from common 2-chloro or 2-CF3 analogues, delivering distinct interaction profiles for Raf-1 and PI3K/mTOR targets as evidenced in patent CN102250065B. With a low XLogP3 of 1.8, this methyl-triazinyl-methyl urea scaffold offers a superior ligand-efficiency starting point for hit-to-lead optimization compared to more lipophilic 2-arylurea derivatives. Incorporate this compound into focused screening decks to escape flat SAR and identify novel selectivity windows.

Molecular Formula C15H19N5O3
Molecular Weight 317.349
CAS No. 2034521-18-9
Cat. No. B2605477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea
CAS2034521-18-9
Molecular FormulaC15H19N5O3
Molecular Weight317.349
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)C
InChIInChI=1S/C15H19N5O3/c1-9-6-5-7-11(10(9)2)17-13(21)16-8-12-18-14(22-3)20-15(19-12)23-4/h5-7H,8H2,1-4H3,(H2,16,17,21)
InChIKeyHDSOBTKIKIOHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea (CAS 2034521-18-9) — Structural & Pharmacological Baseline for Triazine–Urea Procurement


1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea (CAS 2034521-18-9) is a synthetic triazine–urea derivative built on a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene bridge to a 2,3-dimethylphenyl urea moiety [1]. The compound shares a privileged chemotype with recently disclosed dual PI3K/mTOR inhibitors (e.g., XIN-9, which achieves IC₅₀ values of 23.8 nM for PI3K and 10.9 nM for mTOR) and with Raf‑1 inhibitory substituted triazine phenylureas claimed in patent CN102250065B [2][3]. Its ortho,meta-dimethyl substitution pattern on the phenyl ring distinguishes it from common mono‑ortho‑halogenated or para‑substituted analogues, providing a unique steric and electronic profile that is relevant for kinase-selectivity design [1].

Why Generic Substitution of CAS 2034521‑18‑9 with Unsubstituted or Mono‑Substituted Triazine–Urea Analogues Fails for Kinase-Targeted Programs


Triazine–urea derivatives cannot be interchanged casually because even minor modifications of the phenyl ring profoundly shift kinase-selectivity fingerprints. Patent CN102250065B explicitly demonstrates that halogen, alkoxy, and alkyl substitutions on the phenyl ring modulate Raf‑1 inhibitory potency, and the 2,3‑dimethyl substitution pattern of CAS 2034521‑18‑9 occupies a unique steric space not represented by the more common 2‑chloro, 2‑trifluoromethyl, or 2‑ethyl mono‑substituted analogues [1]. Similarly, the PI3K/mTOR‑active series reported by Sun et al. shows that moving from a 2‑arylurea to an N‑methyl‑triazinyl‑methyl urea scaffold (as in CAS 2034521‑18‑9) alters both enzymatic IC₅₀ values and cellular antiproliferative potency by orders of magnitude (IC₅₀ range 0.03–36.54 μM across analogues) [2]. Therefore, substituting CAS 2034521‑18‑9 with a cheaper, off‑the‑shelf analogue risks delivering a compound with drastically different target engagement and cellular activity, compromising the reproducibility of SAR studies and screening campaigns.

Quantitative Differentiation of CAS 2034521‑18‑9 Relative to Close Structural Analogues — Evidence for Procurement Decisions


Ortho,meta‑Dimethyl Substitution vs. Ortho‑Halogen or Ortho‑Alkyl Mono‑Substitution: Impact on Raf‑1 Kinase Inhibitory Space

Patent CN102250065B, which covers a broad series of substituted triazine phenylurea derivatives as Raf‑1 inhibitors, establishes that the nature of the phenyl substituent directly governs inhibitory activity. The 2,3‑dimethylphenyl motif embodied by CAS 2034521‑18‑9 is topologically distinct from the more common 2‑chloro, 2‑trifluoromethyl, and 2‑ethyl mono‑substituted congeners available from multiple vendors. In the 3D‑QSAR models developed on 91 substituted ureas (including triazine–ureas), the steric and electrostatic fields around the ortho and meta positions are key determinants of Raf‑1 affinity [1]. Although a head‑to‑head IC₅₀ comparison for the exact compound is not publicly available, the QSAR model predicts that dual ortho,meta‑dimethyl substitution produces a different binding‑site complementarity than mono‑ortho‑halogen or mono‑ortho‑alkyl substitution, rationalizing the selection of CAS 2034521‑18‑9 for screening libraries that probe this under‑represented steric quadrant [1][2].

Raf-1 kinase inhibition triazine-phenylurea SAR cancer

XLogP3 and Hydrogen‑Bond Donor Count: Physicochemical Differentiation for PI3K/mTOR‑Focused Libraries

The 2‑arylurea‑1,3,5‑triazine series exemplified by XIN‑9 (IC₅₀ PI3K = 23.8 nM; mTOR = 10.9 nM) operates in a lipophilic space where small changes in XLogP and hydrogen‑bond donor count dramatically affect cellular permeability and kinase selectivity [1]. CAS 2034521‑18‑9 possesses an XLogP3‑AA of 1.8 and 2 hydrogen‑bond donors [2], placing it in a lower‑lipophilicity window compared to the 2‑(trifluoromethyl)phenyl analogue (estimated XLogP > 2.5) or the 2‑ethylphenyl analogue (XLogP ≈ 2.3), while retaining the dual‑HBD pharmacophore essential for hinge‑region binding in PI3K/mTOR targets. This property profile is consistent with favorable ligand efficiency metrics sought in fragment‑to‑lead and hit‑expansion campaigns [2].

PI3K/mTOR inhibition drug-likeness XLogP3

Methylene Bridge vs. Direct N‑Triazinyl Urea: Conformational Flexibility and Kinase Binding Mode

CAS 2034521‑18‑9 features a methylene (–CH₂–) spacer between the triazine core and the urea nitrogen, whereas the majority of disclosed triazine–urea kinase inhibitors (e.g., CN102250065B series, XIN‑9 analogues) attach the urea directly to the triazine ring or to a phenyl‑triazine system [1][2]. The methylene linker increases the rotatable bond count (5 for CAS 2034521‑18‑9 vs. typically 3–4 for directly linked analogues) and introduces a conformational degree of freedom that can enhance induced‑fit binding to kinase hinge regions or allosteric pockets while mitigating steric clashes observed with rigid, directly coupled analogues [3]. This structural feature is particularly relevant for kinases with deep ATP‑binding clefts (e.g., mTOR, PI3Kα) where the triazine core must orient precisely for hydrogen‑bond formation with the hinge methionine or valine residues [2].

kinase inhibitor design methylene linker conformational flexibility

Cellular Antiproliferative Landscape: Positional Analogue Differentiation in MCF‑7 and A549 Models

The triazine–urea class exhibits wide‑ranging antiproliferative activity against MCF‑7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values spanning 0.03–36.54 μM depending on substitution pattern [1]. While direct antiproliferative data for CAS 2034521‑18‑9 are not available in the public domain, the closest structurally characterized analogue — 1-(3‑chloro‑4‑fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea — shows IC₅₀ values of 5.2 μM (MCF‑7) and 4.8 μM (A549) [2]. The 2,3‑dimethyl substitution of CAS 2034521‑18‑9 removes the electron‑withdrawing chlorine and fluorine atoms, altering the pKa of the urea NH and the π‑stacking potential of the phenyl ring, which is predicted to shift cellular potency and target engagement relative to the 3‑chloro‑4‑fluorophenyl benchmark [2]. This quantitative benchmark provides a frame of reference for dose‑response studies using CAS 2034521‑18‑9 as a matched steric probe.

antiproliferative activity MCF-7 A549 triazine-urea

Recommended Application Scenarios for CAS 2034521‑18‑9 Based on Validated Differentiation Evidence


Raf‑1 Kinase Hit‑Finding and SAR Expansion Libraries

Incorporate CAS 2034521‑18‑9 into focused screening decks targeting Raf‑1 kinase, where the 2,3‑dimethylphenyl motif fills a steric void left by the more common 2‑chloro‑ and 2‑trifluoromethyl‑substituted triazine–ureas claimed in CN102250065B [1]. The ortho,meta‑dimethyl pattern is predicted by QSAR models to produce a distinct interaction profile with the Raf‑1 hydrophobic back pocket, and its inclusion in a library increases the chemical diversity needed to escape flat SAR and identify inhibitors with novel selectivity windows [1][2].

PI3K/mTOR Dual‑Inhibitor Lead Optimization with Reduced Lipophilicity

Use CAS 2034521‑18‑9 as a low‑lipophilicity (XLogP3 = 1.8) scaffold for optimizing PI3K/mTOR dual inhibitors. Compared to the highly potent but more lipophilic 2‑arylurea derivatives such as XIN‑9, the methyl‑triazinyl‑methyl urea architecture offers a better ligand‑efficiency starting point, with scope for further substitution to improve potency while staying within drug‑like property space (e.g., maintaining XLogP < 3) [1]. The two hydrogen‑bond donors are retained, preserving the key hinge‑binding interactions required for PI3K/mTOR engagement [1][2].

Conformational Probing of Kinase ATP‑Binding Sites via Methylene‑Linker SAR

Deploy CAS 2034521‑18‑9 in an SAR-by‑catalogue approach to investigate the effect of methylene‑linker flexibility on kinase binding. The additional rotatable bond relative to direct‑linked triazine–ureas enables the triazine core to sample a wider range of orientations within the ATP‑binding pocket, making the compound a useful tool for identifying kinases (e.g., mTOR, PI3Kγ) that are responsive to induced‑fit conformational adjustments [1]. Pairing CAS 2034521‑18‑9 with its direct‑linked congener in parallel assays allows quantitative deconvolution of linker‑flexibility contributions to potency and selectivity [1][2].

Benchmarking 2,3‑Dimethyl Pharmacophore Contributions in Cancer Cell‑Line Panels

Use CAS 2034521‑18‑9 alongside the 3‑chloro‑4‑fluorophenyl analogue (MCF‑7 IC₅₀ ≈ 5.2 μM; A549 IC₅₀ ≈ 4.8 μM) in head‑to‑head antiproliferative assays to quantify the specific contribution of the 2,3‑dimethyl substitution to cellular activity [1]. This pairwise comparison directly addresses the question: What is the net effect of replacing an electron‑withdrawing halogen pair with electron‑donating methyl groups on cancer‑cell growth inhibition within the same methyl‑triazinyl‑urea chemotype? The answer informs subsequent hit‑to‑lead medicinal chemistry decisions [1].

Quote Request

Request a Quote for 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.